molecular formula C11H9N3OS B8369190 6-(4-isothiocyanatophenyl)-4,5-dihydro-3(2H)-pyridazinone

6-(4-isothiocyanatophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B8369190
M. Wt: 231.28 g/mol
InChI Key: NOUFBJGIAHQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isothiocyanatophenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

3-(4-isothiocyanatophenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H9N3OS/c15-11-6-5-10(13-14-11)8-1-3-9(4-2-8)12-7-16/h1-4H,5-6H2,(H,14,15)

InChI Key

NOUFBJGIAHQMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone in 200 ml of DMF is added dropwise over a period of three hours to a stirred solution of 10.5 g of 1,1-thiocarbonyldiimidazole while cooling in an ice-water bath. After completion of the addition, stirring is continued for 30 minutes at icebath temperature followed by an additional 30 minutes at room temperature. The reaction mixture is filtered and the filtrate is diluted with 500 ml of water. The aqueous suspension is cooled in ice and the solid is filtered, washed with water, and dried to yield 10.8 g of the product, 4,5-dihydro-6-[4-(isothiocyano)phenyl]3(2H)pyridazinone as off-white powder, mp 181.5°-183° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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